molecular formula C29H28N2O10S2 B016477 t-Boc-MTSEA-Fluorescein CAS No. 1042688-20-9

t-Boc-MTSEA-Fluorescein

Cat. No.: B016477
CAS No.: 1042688-20-9
M. Wt: 628.7 g/mol
InChI Key: ZZUGASBFWLQFLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of t-Boc-MTSEA-Fluorescein involves several steps. The key intermediate is tert-butoxycarbonylaminoethyl methanethiosulfonate, which is reacted with fluorescein to form the final product. The reaction conditions typically involve the use of organic solvents and specific temperature controls to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

t-Boc-MTSEA-Fluorescein undergoes various chemical reactions, including substitution reactions. It is particularly reactive with thiol groups, forming stable thioether bonds. Common reagents used in these reactions include reducing agents and organic solvents. The major product formed from these reactions is the fluorescently labeled protein or peptide .

Scientific Research Applications

t-Boc-MTSEA-Fluorescein is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a fluorescent probe for studying molecular interactions. In biology, it is used to label proteins and monitor conformational changes in real-time. In medicine, it aids in the study of ion channels and protein functions, contributing to the understanding of various diseases .

Comparison with Similar Compounds

t-Boc-MTSEA-Fluorescein is unique due to its specific reactivity with thiol groups and its fluorescent properties. Similar compounds include other thiol-reactive fluorescent probes such as fluorescein-5-maleimide and iodoacetamidofluorescein. These compounds also bind to thiol groups but may differ in their fluorescent properties and reactivity .

Properties

IUPAC Name

2-(3-hydroxy-6-oxoxanthen-9-yl)-5-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O10S2/c1-29(2,3)41-28(37)31-22(14-42-43(4,38)39)26(34)30-15-5-8-18(21(11-15)27(35)36)25-19-9-6-16(32)12-23(19)40-24-13-17(33)7-10-20(24)25/h5-13,22,32H,14H2,1-4H3,(H,30,34)(H,31,37)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUGASBFWLQFLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSS(=O)(=O)C)C(=O)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40409179
Record name t-Boc-MTSEA-Fluorescein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

628.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042688-20-9
Record name t-Boc-MTSEA-Fluorescein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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